VU-29

説明

特性

IUPAC Name |

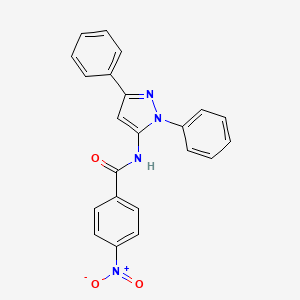

N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIALCSMRIHRFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469437 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890764-36-0 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanisms of VU-29 and VU319

Disclaimer: The designation "VU-29" is associated with a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). However, due to the related nomenclature developed at Vanderbilt University, there can be confusion with other compounds such as VU319, a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This guide will provide a comprehensive overview of both compounds to ensure clarity for the research community.

Part 1: this compound, a Positive Allosteric Modulator of the mGlu5 Receptor

Introduction

This compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, this compound does not activate the mGlu5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the glutamatergic system has significant implications for synaptic plasticity and is a key area of research for neurological and psychiatric disorders.

Core Mechanism of Action

This compound binds to an allosteric site on the mGlu5 receptor, which is topographically distinct from the orthosteric glutamate-binding site. Specifically, it has been shown to interact with the same allosteric site as the well-characterized mGlu5 negative allosteric modulator (NAM), MPEP. By binding to this site, this compound induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. This potentiation of glutamate signaling leads to an amplification of the downstream intracellular signaling cascades initiated by mGlu5 receptor activation.

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

A notable aspect of this compound's mechanism is its "biased" modulation. While it potentiates Gαq-dependent signaling, it does not appear to enhance the mGlu5 receptor's modulation of N-methyl-D-aspartate receptor (NMDAR) currents.[1][2][3] Instead, the enhancement of long-term potentiation (LTP) by this compound is mediated by a disinhibition mechanism.[1][2][4] this compound potentiation of mGlu5 in CA1 pyramidal cells stimulates the production and release of endocannabinoids.[4] These endocannabinoids then act on presynaptic CB1 receptors on neighboring interneurons, leading to a reduction in GABA release and subsequent disinhibition of the pyramidal cells.[1][2][4]

Quantitative Data

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Rat | 9 nM | Calcium Mobilization | [1] |

| Selectivity | ||||

| mGlu1 EC50 | 557 nM | |||

| mGlu2 EC50 | 1.51 µM | |||

| Effect on LTP | Rat | Significant Potentiation | Electrophysiology (fEPSP) | [5] |

Signaling Pathway Diagram

Experimental Protocols

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the rat mGlu5 receptor are plated in black-walled, clear-bottomed 96-well or 384-well plates coated with poly-D-lysine.[6][7] The cells are grown overnight.[7]

-

Dye Loading: The growth medium is replaced with a buffer solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6][7] The cells are incubated to allow the dye to enter the cells and be cleaved into its active form.

-

Compound Addition: A fluorescent imaging plate reader (e.g., FlexStation) is used to measure baseline fluorescence. This compound (at various concentrations) is added to the wells, followed by a sub-maximal concentration (EC20) of glutamate.

-

Data Acquisition: Fluorescence is continuously monitored to detect the increase in intracellular calcium.

-

Analysis: The peak fluorescence intensity is measured, and dose-response curves are generated to determine the EC50 of this compound for potentiation of the glutamate response.

This protocol assesses the effect of this compound on synaptic plasticity in hippocampal slices.[5]

Methodology:

-

Slice Preparation: Hippocampal slices are prepared from rats.

-

Recording Setup: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collateral pathway.[8]

-

Baseline Recording: A stable baseline of fEPSP responses is established by stimulating at a low frequency (e.g., 0.05 Hz).[8]

-

Drug Application: this compound (e.g., 500 nM) is added to the aCSF and perfused for a set period (e.g., 20-30 minutes) before LTP induction.[5]

-

LTP Induction: A high-frequency stimulation protocol, such as theta-burst stimulation (TBS), is applied to induce LTP.[8][9] A threshold TBS protocol that produces a small, non-saturating LTP is often used to observe the potentiating effects of the compound.[5]

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP.

-

Analysis: The slope of the fEPSP is measured and compared between control (vehicle) and this compound-treated slices to determine the effect on LTP.

Experimental Workflow Diagram

Part 2: VU319, a Positive Allosteric Modulator of the M1 Muscarinic Receptor

Introduction

VU319 (also known as VU0467319) is a selective, orally bioavailable, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[10][11][12] It has been developed as a potential therapeutic for cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[13] VU319 enhances the effect of the endogenous neurotransmitter acetylcholine (ACh) at the M1 receptor, with minimal direct agonist activity.[10][12]

Core Mechanism of Action

VU319 binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where acetylcholine binds.[10] This binding event induces a conformational change that increases the receptor's sensitivity to acetylcholine, thereby potentiating its signaling.[13] The M1 receptor is a Gq/11-coupled GPCR, and its activation leads to the same canonical signaling pathway as the mGlu5 receptor: activation of PLC, generation of IP3 and DAG, and subsequent increases in intracellular Ca2+ and activation of PKC.[10]

In the context of Alzheimer's disease, a key proposed mechanism of M1 mAChR activation is the promotion of non-amyloidogenic processing of the amyloid precursor protein (APP). Activation of the M1 receptor can enhance the activity of α-secretase, which cleaves APP within the amyloid-β (Aβ) domain, thus precluding the formation of pathogenic Aβ peptides. This shifts APP processing away from the amyloidogenic pathway, which involves cleavage by β- and γ-secretases.

VU319 is highly selective for the M1 receptor subtype over M2-M5, which is crucial for avoiding the adverse cholinergic side effects associated with non-selective muscarinic agonists.[11] It has demonstrated efficacy in preclinical models of cognition and has undergone Phase I clinical trials.[14][15]

Quantitative Data

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 492 nM | Calcium Mobilization | [10][11][12][16] |

| Rat | 398 nM | Calcium Mobilization | [10][17] | |

| Mouse | 728 nM | Calcium Mobilization | [10][17] | |

| Cynomolgus Monkey | 374 nM | Calcium Mobilization | [10][17] | |

| Agonist Activity (EC50) | Human | > 30 µM | Calcium Mobilization | [10][12] |

| Selectivity (EC50 vs M2-M5) | Human & Rat | > 30 µM | Calcium Mobilization | [11] |

| CNS Penetration (Kp,uu) | Mouse | 1.3 | [10][14] | |

| Rat | 0.91 | [10][14] |

Signaling Pathway Diagram

References

- 1. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, this compound, on Maintenance Association between Environmental Cues and Rewarding Properties of Ethanol in Rats [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. First successful clinical trial of VU319 brings Alzheimer’s treatment one step closer | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. VU0467319 (VU319, ACP-319) | M1 mAChR PAM | Probechem Biochemicals [probechem.com]

The Pharmacology of VU-29: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU-29 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a member of the pyrazolyl-benzamide chemical series, it is structurally analogous to the well-characterized mGlu5 PAM, CDPPB. This compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself. This modulation of the glutamatergic system has positioned this compound and similar compounds as potential therapeutic agents for a variety of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental methodologies.

Introduction

The metabotropic glutamate receptor 5 (mGlu5), a Class C G-protein coupled receptor (GPCR), is a key player in modulating excitatory synaptic transmission and plasticity throughout the central nervous system. Its involvement in various neuropathological conditions has made it an attractive target for drug discovery. Positive allosteric modulators (PAMs) of mGlu5 offer a promising therapeutic strategy by potentiating the receptor's function in a more physiologically relevant manner compared to orthosteric agonists. This compound has emerged as a valuable research tool for elucidating the therapeutic potential of mGlu5 modulation.

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu5 receptor. It binds to a topographically distinct site from the orthosteric glutamate-binding pocket, specifically the MPEP (2-Methyl-6-(phenylethynyl)pyridine) allosteric site.[1][2] This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[3] Consequently, this compound enhances the intracellular signaling cascades initiated by glutamate binding.

Signaling Pathway of mGlu5 Receptor and Modulation by this compound

The canonical signaling pathway for the mGlu5 receptor involves its coupling to Gq/11 proteins. Upon activation by glutamate, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound potentiates this cascade by sensitizing the receptor to glutamate.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its analog, CDPPB.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference(s) |

| EC50 (mGlu5) | Rat | 9 nM | [2][4] |

| Ki (mGlu5, MPEP site) | Rat | 244 nM | [2][4] |

| Selectivity (EC50) | |||

| mGlu1 | Rat | 557 nM | [2] |

| mGlu2 | Rat | 1.51 µM | [2] |

Table 2: In Vivo Pharmacology of CDPPB (this compound Analog)

Due to the unfavorable pharmacokinetic profile of this compound for in vivo studies, data for its close analog, CDPPB, is presented as a reference.[5]

| Parameter | Species | Dose | Route | Cmax | Tmax | Brain/Plasma Ratio | Reference(s) |

| CDPPB | Rat | 30 mg/kg | i.p. | ~10 µM (plasma) | ~1 hr | ~0.5 | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of mGlu5 receptor modulators.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: HEK293 cells stably expressing the rat mGlu5 receptor are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubated overnight.[7]

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[7]

-

Compound Addition: The dye solution is replaced with assay buffer. A baseline fluorescence reading is taken. This compound or vehicle is then added to the wells.

-

Agonist Addition and Measurement: After a short incubation with this compound, a sub-maximal concentration of glutamate is added to the wells. Fluorescence is measured kinetically using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The change in fluorescence is calculated and normalized to the maximal response. Concentration-response curves are generated using non-linear regression to determine the EC50 value of this compound.

Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This electrophysiological technique is used to assess the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.

Experimental Workflow:

Detailed Protocol:

-

Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour in oxygenated aCSF at room temperature.[1]

-

Recording: A single slice is transferred to a submerged recording chamber perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Baseline synaptic responses are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: this compound or vehicle is bath-applied for a defined period before LTP induction.

-

LTP Induction: LTP is induced using a theta-burst stimulation (TBS) protocol (e.g., 10 trains of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[1][8]

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following TBS to assess the magnitude and stability of LTP.

-

Data Analysis: The initial slope of the fEPSP is measured and expressed as a percentage of the pre-LTP baseline. The degree of potentiation is compared between the this compound and vehicle-treated groups.

Novel Object Recognition (NOR) Test in Rats

This behavioral test assesses recognition memory and is used to evaluate the cognitive-enhancing effects of compounds like this compound.

Experimental Workflow:

Detailed Protocol:

-

Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) in the absence of any objects for one or more days.[9][10]

-

Training (Familiarization): On the training day, the rat is administered this compound or vehicle via intraperitoneal (i.p.) injection. After a pre-determined time, the rat is placed in the arena containing two identical objects and allowed to explore them for a fixed duration (e.g., 5 minutes). The time spent exploring each object is recorded.[9]

-

Testing: After a retention interval (e.g., 1 to 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. The DIs are compared between the this compound and vehicle-treated groups.

Conclusion

This compound is a potent and selective mGlu5 positive allosteric modulator that has proven to be an invaluable tool for probing the function of the mGlu5 receptor. Its ability to enhance mGlu5-mediated signaling and synaptic plasticity underscores the therapeutic potential of this mechanism for treating CNS disorders. While its pharmacokinetic properties may limit its direct clinical development, the pharmacological data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of mGlu5 modulators. Further research into the nuanced signaling pathways modulated by this compound and the development of in vivo-viable analogs will be crucial for translating the promise of mGlu5 PAMs into effective therapies.

References

- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. Figure 1 from Biased agonism and allosteric modulation of metabotropic glutamate receptor 5. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scientifica.uk.com [scientifica.uk.com]

- 6. Boosting the LTP-like plasticity effect of intermittent theta-burst stimulation using gamma transcranial alternating current stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. behaviorcloud.com [behaviorcloud.com]

VU-29 as a selective mGlu5 positive allosteric modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VU-29 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and analytical assessment.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been linked to conditions such as schizophrenia, fragile X syndrome, and anxiety disorders. Positive allosteric modulators of mGlu5 offer a therapeutic strategy to enhance the receptor's response to the endogenous ligand, glutamate, providing a more nuanced modulation compared to direct agonists. This compound has emerged as a valuable research tool for dissecting the physiological roles of mGlu5 due to its high potency and selectivity. This guide summarizes the current knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental assessment.

Chemical and Physicochemical Properties

This compound, with the chemical name N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, is a small molecule that has been instrumental in the study of mGlu5 receptor function.[1]

| Property | Value | Reference |

| Chemical Name | N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide | [1] |

| Molecular Formula | C22H16N4O3 | |

| Molecular Weight | 384.39 g/mol | [2] |

| CAS Number | 890764-36-0 | [3] |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | DMSO: 77 mg/mL (200.31 mM) | [2] |

Pharmacology

This compound is a potent and selective positive allosteric modulator of the rat mGlu5 receptor.[2] It binds to the same allosteric site as the prototypical mGlu5 negative allosteric modulator (NAM), MPEP.[1]

In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Species | Assay | Value | Reference |

| EC50 | Rat | Calcium Mobilization | 9 nM | [2][4] |

| Ki | Rat | [3H]MPEP Binding | 244 nM | [2] |

| EC50 | Rat | mGlu1 Calcium Mobilization | 557 nM | [1][3] |

| EC50 | Rat | mGlu2 Calcium Mobilization | 1.51 µM | [1][3] |

Mechanism of Action and Signaling Pathway

This compound enhances the function of mGlu5 by binding to an allosteric site, thereby increasing the receptor's response to glutamate. The canonical signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium.

Interestingly, this compound exhibits stimulus bias. It does not potentiate mGlu5 coupling to NMDAR currents, a pathway implicated in the effects of some other mGlu5 PAMs.[4] Instead, this compound's enhancement of hippocampal long-term potentiation (LTP) is mediated by a distinct mechanism involving the production of endocannabinoids.[4] This leads to the suppression of GABA release from inhibitory interneurons, resulting in a disinhibition of pyramidal cells and facilitation of LTP.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay ([3H]MPEP Competition)

This assay determines the affinity of this compound for the MPEP binding site on the mGlu5 receptor.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the rat mGlu5 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

A fixed concentration of [3H]MPEP (e.g., 2 nM).

-

Serial dilutions of this compound (e.g., from 10 pM to 100 µM).

-

Membrane preparation (typically 20-50 µg of protein).

-

-

For non-specific binding control wells, add a high concentration of unlabeled MPEP (e.g., 10 µM) instead of this compound.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]MPEP and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to potentiate glutamate-induced intracellular calcium release in cells expressing mGlu5.

Methodology:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the rat mGlu5 receptor.

-

Plate the cells in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye extrusion.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate for 1 hour at 37°C.

-

-

Assay Procedure:

-

Prepare a plate with serial dilutions of this compound.

-

Prepare a solution of glutamate at a concentration that elicits a sub-maximal response (e.g., EC20).

-

Using a fluorescent plate reader (e.g., FLIPR), measure the baseline fluorescence.

-

Add the this compound solutions to the cell plate and incubate for a short period.

-

Add the glutamate solution to all wells and immediately begin recording the change in fluorescence over time.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Normalize the data to the response of a maximal glutamate concentration.

-

Plot the potentiation of the glutamate response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

-

Hippocampal Slice Electrophysiology (Long-Term Potentiation)

This assay assesses the effect of this compound on synaptic plasticity in a more physiologically relevant ex vivo preparation.

Methodology:

-

Slice Preparation:

-

Rapidly dissect the hippocampus from a rat brain in ice-cold artificial cerebrospinal fluid (aCSF).

-

Cut transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Protocol:

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

Bath-apply this compound at the desired concentration (e.g., 10 µM) and continue to record baseline activity.

-

Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

-

Continue to record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of the potentiation.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSPs.

-

Normalize the fEPSP slopes to the pre-LTP baseline.

-

Compare the degree of potentiation in the presence of this compound to control slices that received only the LTP induction protocol.

-

Conclusion

This compound is a well-characterized, potent, and selective mGlu5 positive allosteric modulator that has proven to be an invaluable tool for neuroscience research. Its unique stimulus-biased signaling provides a means to investigate the specific roles of different mGlu5-mediated pathways in synaptic plasticity and neuronal function. The detailed protocols and data presented in this guide are intended to support researchers in the design and execution of experiments to further elucidate the therapeutic potential of modulating mGlu5 signaling.

References

- 1. VU 29 | CAS 890764-36-0 | VU29 | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | mGlu5 potentiator | Probechem Biochemicals [probechem.com]

- 4. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

VU-29: A Positive Allosteric Modulator of mGluR5 and its Impact on Synaptic Plasticity and Memory

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU-29, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It details the compound's effects on synaptic plasticity, specifically long-term potentiation (LTP), and its implications for memory formation. This document synthesizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of its mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in the regulation of synaptic plasticity, a fundamental mechanism for learning and memory.[1] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders characterized by cognitive deficits. Positive allosteric modulators (PAMs) of mGluR5, such as this compound, represent a promising therapeutic avenue. These molecules do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This modulation can potentiate downstream signaling cascades, thereby influencing synaptic strength and, consequently, cognitive functions. This compound has been shown to facilitate both LTP and long-term depression (LTD), suggesting it helps maintain the dynamic range of synaptic plasticity necessary for healthy cognitive function.[2]

Effects of this compound on Synaptic Plasticity

The primary mechanism by which this compound is understood to influence learning and memory is through its potentiation of synaptic plasticity, most notably long-term potentiation (LTP) in the hippocampus. LTP is a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory.

Quantitative Data on this compound's Effect on Long-Term Potentiation

The following table summarizes the key quantitative findings from electrophysiological studies on this compound's impact on LTP in the CA1 region of the hippocampus.

| Parameter | Condition | Concentration of this compound | Observation | Source |

| Baseline fEPSP Slope | No stimulation | 500 nM | No significant change from baseline (99.6 ± 6%) | [3] |

| LTP Induction (Threshold Theta-Burst Stimulation) | Threshold TBS | 500 nM | Significant potentiation of fEPSP slope compared to control (p<0.05) | [3][4] |

| LTP Induction (Suprathreshold Theta-Burst Stimulation) | Suprathreshold TBS | 500 nM | No significant difference in potentiation compared to control | [4] |

| LTP Induction (Saturated) | 4 trains of 10 Hz TBS | 500 nM | No alteration of saturated LTP | [4] |

| LTP Enhancement and CB1R | Threshold TBS with AM251 (CB1R antagonist) | 0.1 µM | Enhancement of LTP by this compound is blocked by AM251 | [5] |

| NMDA Receptor Currents | Co-application with DHPG | 0.5 µM | Does not potentiate mGluR5 modulation of NMDA receptor currents | [5][6] |

Signaling Pathway of this compound in Facilitating LTP

This compound enhances LTP through a signaling cascade that involves endocannabinoids. Rather than directly potentiating NMDA receptor currents, this compound's modulation of mGluR5 on CA1 pyramidal cells leads to the release of endocannabinoids. These endocannabinoids then act as retrograde messengers, binding to CB1 receptors on presynaptic inhibitory interneurons, which suppresses GABA release. This "disinhibition" of the pyramidal cells facilitates the induction of LTP at the Schaffer collateral-CA1 synapse.[5][6][7]

Effects of this compound on Memory Formation

This compound has demonstrated efficacy in preclinical models of memory impairment, particularly in the Novel Object Recognition (NOR) task. This task assesses an animal's ability to recognize a novel object in a familiar context, a process that relies on recognition memory.

Quantitative Data on this compound's Effect on Memory

The following table summarizes the findings from behavioral studies investigating this compound's impact on memory.

| Behavioral Task | Animal Model | This compound Dose | Observation | Source |

| Novel Object Recognition (NOR) | Rats with ethanol withdrawal-induced memory impairment | 30 mg/kg, i.p. | Reversed memory deficits, indicated by an increased discrimination index. | [8] |

| Novel Object Recognition (NOR) | Rats with maternal separation-induced memory deficits | Not specified in abstract | Reversed recognition memory deficits. | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from multiple sources to provide a comprehensive workflow.

In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices

This protocol describes the induction and recording of LTP in acute hippocampal slices to assess the effect of this compound.

1. Slice Preparation:

-

Anesthetize and decapitate an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface or submerged recording chamber and allow them to recover for at least 1 hour in aCSF at room temperature.

2. Electrophysiological Recording:

-

Place a slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[9]

-

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs at an intensity that produces 30-40% of the maximal response.

-

Record a stable baseline for at least 20 minutes.

3. This compound Application and LTP Induction:

-

Apply this compound (e.g., 500 nM) to the perfusion bath and continue recording for another 20-30 minutes to assess its effect on baseline transmission.

-

Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 4 pulses at 100 Hz, repeated at 5 Hz, with the entire train repeated 4 times with a 10-second interval).[4]

-

Alternatively, use a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).[10]

4. Data Analysis:

-

Continue recording fEPSPs for at least 60 minutes post-induction.

-

Measure the initial slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Compare the degree of potentiation between control (aCSF only) and this compound treated slices.

References

- 1. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientifica.uk.com [scientifica.uk.com]

Preclinical Profile of VU0467319 (VU319): An M1 Positive Allosteric Modulator for Neurological Disorders

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The M1 muscarinic acetylcholine receptor is a promising therapeutic target for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a refined approach to enhance cholinergic transmission without the adverse effects linked to direct agonists. This document provides a comprehensive overview of the preclinical data for VU0467319 (VU319), a clinical candidate that has demonstrated a favorable profile with robust efficacy in cognition models and a lack of cholinergic side effects.[1][2] This guide consolidates quantitative data, experimental methodologies, and visual representations of key pathways and workflows to serve as a technical resource for the scientific community.

Introduction to M1 PAMs and VU0467319

The development of M1 positive allosteric modulators (PAMs) represents a significant advancement in the pursuit of cognitive enhancement for diseases like Alzheimer's and schizophrenia.[1] Unlike direct agonists, PAMs potentiate the effect of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer therapeutic strategy. A key challenge in this area has been to identify compounds that enhance cognitive function without inducing the adverse cholinergic effects associated with excessive M1 receptor activation, such as seizures.[3][4]

VU0467319 (VU319) emerged as a promising clinical candidate from a discovery program at Vanderbilt University. It is characterized as a moderately potent M1 PAM with minimal intrinsic agonist activity.[1][2] This profile is thought to be crucial for its observed efficacy in preclinical models of cognition, coupled with a notable absence of cholinergic adverse effects in multiple species.[1]

Quantitative Pharmacological and Pharmacokinetic Data

The preclinical development of VU0467319 involved extensive characterization of its in vitro potency and in vivo pharmacokinetic properties. This data is summarized in the tables below.

Table 1: In Vitro Potency and Efficacy of VU0467319

| Parameter | Value | Species/Cell Line | Notes |

| M1 PAM EC50 | 492 ± 2.9 nM | Human | In the presence of an EC20 concentration of Acetylcholine.[2] |

| M1 PAM Emax | 71.3 ± 9.9% | Human | As a percentage of the maximal response to Acetylcholine.[2] |

| M1 Agonist EC50 | > 30 µM | Human | Demonstrates minimal direct agonist activity.[1][2] |

| M1 PAM EC50 | 398 nM | Rat | |

| M1 PAM Emax | 81% | Rat | As a percentage of the maximal response to Acetylcholine.[2] |

Table 2: In Vivo Pharmacokinetics of VU0467319

| Parameter | Value | Species | Notes |

| Kp | 0.77 | Mouse | Brain to plasma partition coefficient.[2] |

| Kp,uu | 1.3 | Mouse | Unbound brain to unbound plasma partition coefficient.[2] |

| Kp | 0.64 | Rat | Brain to plasma partition coefficient.[2] |

| Kp,uu | 0.91 | Rat | Unbound brain to unbound plasma partition coefficient.[2] |

Efficacy in Preclinical Neurological Disorder Models

VU0467319 has demonstrated robust efficacy in rodent models of cognitive impairment. The Novel Object Recognition (NOR) task is a key behavioral assay used to assess learning and memory.

Table 3: Efficacy of VU0467319 in the Novel Object Recognition (NOR) Task in Rats

| Dose (mg/kg, PO) | Total Brain Concentration | Efficacy |

| 0.3 | ~400 nM | Trend towards efficacy |

| 1 | ~1 µM | Minimum Effective Dose (MED)[2] |

| 3 - 5.6 | 3.2 - 7.2 µM | Maximum recognition index achieved[2] |

Experimental Protocols

In Vitro Potency and Efficacy Assays

Objective: To determine the potency (EC50) and maximal efficacy (Emax) of VU0467319 as an M1 PAM and its intrinsic agonist activity.

Methodology:

-

Cell Culture: Stably transfected cell lines expressing either human or rat M1 receptors are used.

-

Assay Principle: A functional assay measuring a downstream signaling event of M1 receptor activation is employed, typically a calcium mobilization assay using a fluorescent calcium indicator.

-

PAM Mode:

-

Cells are pre-incubated with varying concentrations of VU0467319.

-

An EC20 concentration of acetylcholine (ACh) is added to stimulate the receptor.

-

The response (e.g., fluorescence change) is measured.

-

Data is fitted to a four-parameter logistic equation to determine the EC50 and Emax for the PAM effect.

-

-

Agonist Mode:

-

Cells are incubated with varying concentrations of VU0467319 in the absence of ACh.

-

The response is measured to determine if the compound can activate the receptor on its own.

-

The EC50 for agonist activity is determined.

-

In Vivo Pharmacokinetic Studies

Objective: To determine the brain penetration of VU0467319.

Methodology:

-

Animal Models: Male Sprague-Dawley rats or C57BL/6J mice are used.

-

Dosing: VU0467319 is administered via oral gavage (PO) or intravenous (IV) injection.

-

Sample Collection: At various time points post-dosing, blood and brain tissue are collected.

-

Analysis:

-

Plasma is separated from blood by centrifugation.

-

Brain tissue is homogenized.

-

The concentration of VU0467319 in plasma and brain homogenate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The brain-to-plasma partition coefficient (Kp) is calculated as the ratio of the total brain concentration to the total plasma concentration.

-

The unbound brain-to-unbound plasma partition coefficient (Kp,uu) is calculated by correcting for plasma protein binding and brain tissue binding.

-

Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of VU0467319 on learning and memory.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

-

Training (Sample Phase):

-

On the test day, two identical objects are placed in the arena.

-

A rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes).

-

The time spent exploring each object is recorded.

-

-

Inter-trial Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour).

-

Testing (Choice Phase):

-

One of the familiar objects is replaced with a novel object.

-

The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded.

-

-

Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A recognition index significantly above 50% indicates that the animal remembers the familiar object and prefers to explore the novel one.

Visualizations: Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Caption: M1 receptor signaling cascade initiated by acetylcholine and potentiated by VU319.

Preclinical Cognitive Testing Workflow

Caption: Generalized workflow for assessing pro-cognitive drug efficacy in preclinical models.

Conclusion

The preclinical data for VU0467319 strongly support its development as a potential treatment for cognitive impairments in neurological disorders. Its profile as a moderately potent M1 PAM with high CNS penetration and a lack of significant agonist activity appears to successfully separate pro-cognitive efficacy from dose-limiting cholinergic adverse effects.[1][2] The robust efficacy observed in the Novel Object Recognition task at clinically relevant brain concentrations underscores its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings to patients with Alzheimer's disease and schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of VU-29: A Positive Allosteric Modulator of mGlu5 for CNS Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU-29 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a "pure" PAM, this compound exhibits little to no intrinsic agonist activity, instead potentiating the receptor's response to the endogenous ligand, glutamate. This property makes it a valuable tool for studying the therapeutic potential of enhancing mGlu5 signaling in a physiologically relevant manner. Preclinical research has demonstrated the potential of this compound in models of various central nervous system (CNS) disorders, including cognitive deficits associated with schizophrenia and substance use disorders. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and key experimental methodologies used to characterize this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, highlighting its potency and selectivity for the mGlu5 receptor.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Receptor Target | Metric | Value | Reference |

| Ca2+ Mobilization Assay | mGlu5 | EC50 | 9 nM | [1] |

| Allosteric Potentiation | mGlu1 | - | No potentiation at 1 µM | [1] |

| Allosteric Potentiation | mGlu2 | - | No potentiation at 1 µM | [1] |

| Allosteric Potentiation | mGlu4 | - | No potentiation at 1 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Disorder | Species | Dose and Administration | Key Finding | Reference |

| Ethanol-induced Memory Deficit | Cognitive Impairment | Rat | 30 mg/kg, i.p. | Reversed recognition memory deficits | |

| Ethanol Conditioned Place Preference | Substance Use Disorder | Rat | 30 mg/kg, i.p. | Inhibited the maintenance of ethanol-induced CPP |

Signaling Pathways of mGlu5 and Modulation by this compound

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a PAM, enhances this signaling cascade in the presence of glutamate.

Beyond the canonical Gq/11 pathway, mGlu5 signaling can also involve interactions with other neurotransmitter systems. For instance, this compound has been shown to potentiate mGlu5-dependent production of endocannabinoids, which can then act on presynaptic CB1 receptors to reduce GABA release, leading to a disinhibition of pyramidal cells and facilitating long-term potentiation (LTP).

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Ca2+ Mobilization Assay

This assay is used to determine the potency of this compound in potentiating the mGlu5 receptor response to an agonist.

1. Cell Culture and Plating:

- HEK293 cells stably expressing the human mGlu5 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

- Cells are seeded into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay.

2. Dye Loading:

- The growth medium is removed, and cells are washed with a physiological salt solution (e.g., HBSS) buffered with HEPES.

- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

- The dye solution is added to the cells, and the plate is incubated in the dark at 37°C for 1 hour.

3. Compound Addition and Fluorescence Measurement:

- After incubation, the dye solution is removed, and cells are washed again with the assay buffer.

- Assay buffer containing a sub-maximal concentration of an mGlu5 agonist (e.g., glutamate or DHPG) and varying concentrations of this compound is prepared.

- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

- A baseline fluorescence reading is taken before the automated addition of the compound solutions.

- Fluorescence is measured kinetically for a period of 2-3 minutes following compound addition.

4. Data Analysis:

- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

- The EC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Novel Object Recognition (NOR) Test in Rats

This test is used to assess the effects of this compound on recognition memory.

1. Habituation:

- Rats are individually habituated to the testing arena (an open-field box) for 5-10 minutes in the absence of any objects for 2-3 consecutive days.

2. Training (Familiarization) Phase:

- On the training day, two identical objects are placed in the arena.

- A rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes).

- The time spent exploring each object (defined as sniffing or touching the object with the nose) is recorded.

- The rat is then returned to its home cage.

3. Test Phase:

- After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.

- The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

- This compound or vehicle is administered intraperitoneally at a specified time before the training or test phase, depending on the experimental question. To test for effects on memory consolidation, this compound is typically administered immediately after the training phase. To test for effects on memory retrieval, it is administered before the test phase.

4. Data Analysis:

- A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

- A higher DI indicates better recognition memory.

Ex Vivo Long-Term Potentiation (LTP) in Hippocampal Slices

This electrophysiological technique is used to assess the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.

1. Hippocampal Slice Preparation:

- A rat or mouse is anesthetized and decapitated.

- The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

- The hippocampi are dissected out and transverse slices (300-400 µm thick) are prepared using a vibratome.

- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Electrophysiological Recording:

- A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

- A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

- A baseline fEPSP is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. LTP Induction and Measurement:

- After a stable baseline is recorded for at least 20 minutes, LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

- The fEPSP is then recorded for at least 60 minutes post-induction to measure the potentiation of the synaptic response.

- This compound is added to the perfusion bath at a desired concentration before LTP induction to assess its effect on the magnitude and stability of LTP.

4. Data Analysis:

- The slope of the fEPSP is measured and normalized to the baseline.

- The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after high-frequency stimulation compared to the baseline.

Conclusion

This compound has emerged as a critical pharmacological tool for elucidating the role of mGlu5 in CNS function and pathophysiology. Its high potency, selectivity, and positive allosteric modulatory action allow for the targeted enhancement of endogenous glutamatergic signaling. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of mGlu5 modulation in a variety of neurological and psychiatric disorders. Future research will likely focus on the long-term effects of this compound treatment, its impact on non-canonical mGlu5 signaling pathways, and its efficacy in a broader range of CNS disease models.

References

VU-29's impact on glutamate signaling pathways

An In-depth Technical Guide to VU-29's Impact on Glutamate Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (N-(1,3-Diphenyl-1H-pyrazolo-5-yl)-4-nitrobenzamide) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] As a PAM, this compound does not activate mGluR5 directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system, a primary excitatory neurotransmitter pathway in the central nervous system, has positioned this compound as a critical tool for studying synaptic plasticity, cognition, and the pathophysiology of various neurological and psychiatric disorders.[3][4]

This technical guide provides a comprehensive overview of this compound, focusing on its quantitative pharmacology, the experimental methodologies used for its characterization, and its nuanced impact on downstream glutamate signaling pathways. A key finding is that this compound exhibits "stimulus bias," facilitating hippocampal long-term potentiation (LTP) not by the common mechanism of potentiating NMDA receptor currents, but through a novel pathway involving endocannabinoid-mediated disinhibition.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Receptor Subtype | Assay Type | Reference |

| EC50 | Rat | 9 nM | mGluR5 | Ca2+ Mobilization Assay | [1][2][5] |

| 557 nM | mGluR1 | Ca2+ Mobilization Assay | [1] | ||

| 1.51 µM | mGluR2 | Ca2+ Mobilization Assay | [1] | ||

| Ki app | Rat | 244 nM | mGluR5 | Binding Assay (MPEP site) | [1][2] |

Table 2: In Vivo and Ex Vivo Experimental Parameters for this compound

| Parameter | Species | Dose / Concentration | Application | Experimental Model | Reference |

| Concentration | Rat | 500 nM | Facilitation of LTP & LTD | Hippocampal Slices | [7][8] |

| Dosage | Rat | 30 mg/kg, i.p. | Inhibition of Ethanol-CPP | Conditioned Place Preference | [6] |

| Dosage | Rat | 30 mg/kg, i.p. | Reversal of Ethanol-Induced Memory Impairment | Novel Object Recognition | [9][10] |

Detailed Experimental Protocols

This section details the methodologies employed in the key experiments that have defined the pharmacological profile and mechanism of action of this compound.

Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is fundamental to understanding this compound's impact on synaptic plasticity.

-

Tissue Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from adult male Sprague-Dawley rats. Slices are allowed to recover for at least 1 hour in an interface chamber containing artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2 at 32°C.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass micropipette. Synaptic responses are evoked by stimulating the Schaffer collateral (SC) pathway.

-

LTP Induction: After establishing a stable baseline of fEPSP recordings for 20-30 minutes, LTP is induced. A "threshold" theta-burst stimulation (TBS) protocol, which normally induces only a slight potentiation, is often used to reveal the facilitatory effects of this compound.[7][8]

-

Pharmacology: Slices are pre-incubated with this compound (e.g., 500 nM) for at least 20 minutes before LTP induction.[7] To investigate the mechanism, antagonists such as the CB1 receptor antagonist AM251 or the mGluR5 antagonist MTEP are co-applied with this compound.[5][6]

-

Data Analysis: The fEPSP slope is measured and expressed as a percentage of the pre-LTP baseline average. Statistical significance is typically determined using a Mann-Whitney test or ANOVA.[5]

Calcium Mobilization Assay

This fluorescence-based assay is used to determine the potency (EC50) of this compound at mGluR5.

-

Cell Culture: A stable cell line, such as HEK-293 cells, expressing the rat mGluR5 receptor is used.[11]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant change in fluorescence intensity upon binding to free intracellular Ca2+.[12]

-

Assay Procedure:

-

A baseline fluorescence reading is taken.

-

Cells are treated with varying concentrations of this compound in the presence of a sub-maximal concentration of an agonist like glutamate or DHPG.

-

The change in fluorescence, corresponding to the release of Ca2+ from intracellular stores (a hallmark of Gq-coupled receptor activation), is measured in real-time using a fluorescent imaging plate reader (FLIPR) or a fluorescence microscope.[11][12]

-

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound and to identify its binding site.

-

Membrane Preparation: Membranes are prepared from cells expressing mGluR5 or from native tissue (e.g., rat brain cortex).

-

Assay Components: The assay mixture includes the prepared membranes, a radiolabeled ligand known to bind to the allosteric site of mGluR5 (e.g., [3H]MPEP), and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

This compound's Impact on Glutamate Signaling Pathways

This compound modulates glutamate signaling primarily by potentiating mGluR5, a Gq-coupled receptor.[4] However, its downstream effects are unconventional for an mGluR5 PAM and demonstrate significant stimulus bias.

Canonical mGluR5 Signaling

Activation of mGluR5 typically initiates a canonical signaling cascade. The receptor, coupled to a Gq protein, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14]

This compound's Biased Signaling: Endocannabinoid-Mediated Disinhibition

While some mGluR5 PAMs facilitate LTP by potentiating mGluR5's modulation of NMDA receptors, this compound operates differently.[5] Studies show that this compound does not enhance mGluR5-dependent potentiation of NMDA receptor currents.[5] Instead, it hijacks the mGluR5 receptor to trigger a distinct, endocannabinoid-dependent pathway.

The proposed mechanism is as follows:

-

Potentiation: In CA1 pyramidal neurons, this compound potentiates glutamate's effect on mGluR5.

-

Endocannabinoid Synthesis: This enhanced mGluR5 activation leads to the synthesis and release of endocannabinoids (e.g., 2-AG) from the postsynaptic neuron.[6]

-

Retrograde Signaling: Endocannabinoids act as retrograde messengers, traveling from the postsynaptic neuron back to the presynaptic terminal of a neighboring inhibitory (GABAergic) interneuron.

-

CB1 Receptor Activation: They bind to and activate cannabinoid type 1 (CB1) receptors, which are densely expressed on these GABAergic terminals.

-

Suppression of GABA Release: Activation of presynaptic CB1 receptors suppresses the release of GABA into the synapse.

-

Disinhibition and LTP: This reduction in GABAergic inhibition ("disinhibition") on the CA1 pyramidal neuron makes it more susceptible to depolarization. This facilitates the induction of NMDA receptor-dependent LTP at the Schaffer collateral-CA1 synapse by a given stimulus (e.g., threshold TBS).[5] This entire effect is blocked by CB1 receptor antagonists.[5]

References

- 1. VU 29 | CAS 890764-36-0 | VU29 | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, this compound, on Impairment of Novel Object Recognition Induced by Acute Ethanol and Ethanol Withdrawal in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, this compound, on Impairment of Novel Object Recognition Induced by Acute Ethanol and Ethanol Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of a fluorescent imaging plate reader--based calcium assay to assess pharmacological differences between the human and rat vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of VU-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of VU-29, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This compound is under investigation for its therapeutic potential in a range of neurological and psychiatric disorders. This document outlines the core mechanism of action, summarizes key preclinical findings, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu5 receptor, a G-protein coupled receptor crucial for regulating synaptic plasticity and neuronal excitability. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulatory action allows for a more nuanced and physiologically relevant potentiation of mGlu5 signaling. The binding of this compound occurs at the same allosteric site as the negative allosteric modulator MPEP.

Therapeutic Rationale

The potentiation of mGlu5 signaling by this compound has shown promise in preclinical models of various central nervous system (CNS) disorders. The therapeutic potential of this compound is primarily being explored in the following areas:

-

Cognitive Enhancement: By modulating synaptic plasticity, particularly long-term potentiation (LTP), this compound is being investigated for its ability to ameliorate cognitive deficits associated with conditions like schizophrenia and substance abuse.

-

Treatment of Addiction: Preclinical studies suggest that this compound can modulate the rewarding properties of drugs of abuse, such as ethanol, potentially by interfering with the consolidation of drug-associated memories.

-

Neurological Disorders: The role of mGlu5 in synaptic function suggests that its positive modulation could be beneficial in other neurological conditions where synaptic plasticity is impaired.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

| Parameter | Value | Species | Assay System | Reference |

| EC50 | 9 nM | Rat | mGlu5 Receptor | |

| Ki | 244 nM | Rat | mGlu5 Receptor (MPEP site) | |

| Selectivity | Selective for mGlu5 over mGlu1 (EC50 = 557 nM) and mGlu2 (EC50 = 1.51 μM) | Rat | mGlu Receptors |

Table 1: In Vitro Potency and Selectivity of this compound

| Animal Model | Dosing Regimen | Key Finding | Reference |

| Rat (Ethanol-induced Conditioned Place Preference) | 30 mg/kg, i.p. (10 days) | Inhibited the maintenance of ethanol-induced CPP. | |

| Rat (Ethanol-induced Novel Object Recognition Deficit) | 30 mg/kg, i.p. | Prevented and reversed ethanol-induced recognition memory impairment. | |

| Rat (Hippocampal Slices) | 500 nM | Facilitated the induction of long-term potentiation (LTP). |

Table 2: Summary of In Vivo Efficacy of this compound in Rat Models

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and other mGlu5 modulators.

Conditioned Place Preference (CPP) in Rats

Objective: To assess the rewarding or aversive properties of a compound or its ability to interfere with the rewarding effects of a drug of abuse.

Materials:

-

Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger conditioning chambers.

-

This compound, dissolved in an appropriate vehicle.

-

Drug of abuse (e.g., ethanol).

-

Saline solution.

-

Male Wistar rats (250-300g).

Procedure:

-

Habituation (Day 1): Allow each rat to freely explore all three chambers of the CPP apparatus for 15 minutes.

-

Pre-conditioning Test (Day 2): Record the time spent by each rat in each of the three chambers for 15 minutes to establish baseline preference.

-

Conditioning Phase (Days 3-12):

-

On alternate days, administer the drug of abuse (e.g., ethanol 1.0 g/kg, i.p.) and confine the rat to one of the conditioning chambers for 30 minutes.

-

On the intervening days, administer saline and confine the rat to the opposite conditioning chamber for 30 minutes. The pairing of the drug with the initially non-preferred or preferred chamber should be counterbalanced across animals.

-

-

Post-conditioning Test (Day 13): With no drug administration, allow the rats to freely explore all three chambers for 15 minutes. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

-

This compound Treatment and Maintenance Test:

-

Following the establishment of CPP, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle daily in the home cage for a specified period (e.g., 10 days).

-

After the treatment period, conduct a final test session (as in step 4) to assess the effect of this compound on the maintenance of the conditioned preference.

-

Data Analysis: The primary outcome measure is the time spent in the drug-paired chamber during the post-conditioning and maintenance tests compared to the pre-conditioning test. Statistical analysis is typically performed using a two-way ANOVA.

Novel Object Recognition (NOR) in Rats

Objective: To evaluate the effects of a compound on recognition memory.

Materials:

-

Open-field arena (e.g., 50 cm x 50 cm x 40 cm).

-

Two identical objects (familiar objects).

-

One novel object, different in shape and texture from the familiar objects.

-

This compound, dissolved in an appropriate vehicle.

-

Male Wistar rats (250-300g).

Procedure:

-

Habituation: On two consecutive days, allow each rat to explore the empty open-field arena for 10 minutes.

-

Training/Familiarization Phase:

-

Place two identical objects in the arena.

-

Allow the rat to explore the objects for 5 minutes.

-

Record the time spent actively exploring each object (sniffing, touching).

-

-

Inter-trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour). During this time, administer this compound or vehicle.

-

Testing Phase:

-

Replace one of the familiar objects with a novel object.

-

Place the rat back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring the familiar and the novel object.

-

Data Analysis:

-

Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

-

Statistical comparisons between treatment groups are typically made using a t-test or one-way ANOVA.

Electrophysiology in Hippocampal Slices

Objective: To measure the effect of this compound on synaptic plasticity, specifically long-term potentiation (LTP).

Materials:

-

Vibratome or tissue chopper.

-

Artificial cerebrospinal fluid (aCSF).

-

Recording chamber for brain slices.

-

Stimulating and recording electrodes.

-

Amplifier and data acquisition system.

-

This compound.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-